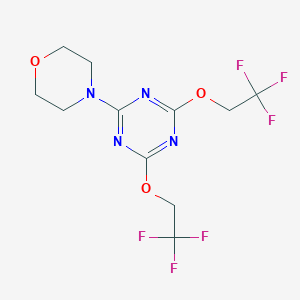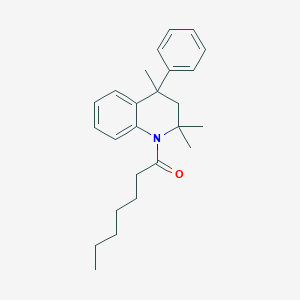![molecular formula C17H14Cl3F3N2O B401276 4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B401276.png)
4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide is a complex organic compound with the molecular formula C17H14Cl3F3N2O. This compound is notable for its unique structure, which includes multiple halogen atoms and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide typically involves multistep organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Amination: The acylated product is then subjected to amination, where an amine group is introduced.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Scientific Research Applications
4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It finds applications in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide can be compared with similar compounds such as:
4-Methyl-N-[2,2,2-trichloro-1-(2,3-dichloro-phenylamino)-ethyl]-benzamide: This compound has a similar structure but with different halogen substitutions, affecting its reactivity and biological activity.
4-Methyl-N-[2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl]-benzamide:
4-Methyl-N-[2,2,2-trichloro-1-(2,4-dimethyl-phenylamino)-ethyl]-benzamide: The dimethyl substitution alters the compound’s steric and electronic properties, influencing its reactivity and interactions.
Properties
Molecular Formula |
C17H14Cl3F3N2O |
|---|---|
Molecular Weight |
425.7g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Cl3F3N2O/c1-10-5-7-11(8-6-10)14(26)25-15(16(18,19)20)24-13-4-2-3-12(9-13)17(21,22)23/h2-9,15,24H,1H3,(H,25,26) |
InChI Key |
COSWGVKBUYECPL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[[4-(Dimethylamino)phenyl]imino]methyl]-2-naphthol](/img/structure/B401193.png)
![N-[4-(4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzyl)phenyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B401194.png)
![N'-[(2,2-diphenylcyclopropyl)carbonyl]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B401195.png)

![2-(4-Bromophenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxoisoindoline-5-carboxylate](/img/structure/B401197.png)


![1-(4-Chlorophenyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B401201.png)

![(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B401203.png)

![N-(2,6-dimethylphenyl)-N-[1-(3-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]amine](/img/structure/B401206.png)

![4-(6-(4-carboxyphenyl)-1,3,5,7-tetraoxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2(1H)-yl)benzoic acid](/img/structure/B401209.png)
